

Cervinomycin A1: A Technical Overview of its Physio-Chemical Properties

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Compound of Interest

Compound Name: *Cervinomycin A1*

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Abstract

Cervinomycin A1 is a novel polycyclic xanthone antibiotic isolated from the actinomycete *Streptomyces cervinus*.^{[1][2]} As a member of the cervinomycin family, it is the hydroquinone form of its counterpart, Cervinomycin A2.^{[3][4]} This document provides a comprehensive technical guide on the core physio-chemical properties of **Cervinomycin A1**, its mechanism of action, and detailed experimental protocols for its isolation and purification. The information is curated for professionals in scientific research and drug development, presenting quantitative data in accessible formats and visualizing complex processes for enhanced clarity.

Core Physio-Chemical Properties

Cervinomycin A1 is characterized as a yellow powder.^{[1][2]} Its structural and physical properties have been determined through various analytical techniques, including mass spectrometry, elemental analysis, and spectroscopy.

Structural and General Properties

The fundamental properties that define **Cervinomycin A1** are summarized below.

Property	Value	Reference
Molecular Formula	C ₂₉ H ₂₃ NO ₉	[1][2][5]
Molecular Weight	529.51 g/mol	[1]
Exact Mass	529.13700 Da	[5]
Appearance	Yellow Powder	[1][2]
Melting Point	>240°C (with decomposition)	[2]
Optical Rotation	[α] ²⁵ D -92° (c 0.05, CHCl ₃)	[2]
CAS Number	82658-23-9	[5][6]

Solubility Profile

The solubility of **Cervinomycin A1** is critical for its handling, formulation, and biological testing.

Solvent Class	Specific Solvents	Solubility	Reference
Polar Aprotic	DMSO	Soluble	[1]
Polar Protic	Methanol, Ethanol	Soluble	[1][2]
Non-Polar / Weakly Polar	Chloroform, Benzene, Ethyl Acetate, Acetone	Soluble	[1][2]
Aqueous	Water	Insoluble	[1][2]
Aliphatic Hydrocarbon	n-Hexane, Ethyl Ether	Insoluble	[1][2]

Spectroscopic Data

Spectroscopic analysis provides the structural fingerprint of the molecule.

Technique	Medium	Absorption Maxima (λ_{max}) / Wavenumber (ν_{max})	Reference
UV Spectroscopy	Chloroform (CHCl ₃)	303 nm ($E^{1\%}_{1\text{cm}}$ 516), 376 nm ($E^{1\%}_{1\text{cm}}$ 219), 385 nm ($E^{1\%}_{1\text{cm}}$ 214)	[2]
IR Spectroscopy	KBr	3550, 3370, 2980, 1660, 1639, 1618, 1558, 1500, 1460, 1445, 1425 cm ⁻¹	[2]

Chromatographic Behavior

The migration of **Cervinomycin A1** on silica gel thin-layer chromatography (TLC) plates with various solvent systems is a key parameter for its purification and identification.

Solvent System (v/v)	Rf Value	Reference
Chloroform : Methanol (40:1)	0.39	[2]
Benzene : Acetone (1:1)	0.69	[2]
n-Butanol : Acetic Acid : Water (4:1:1)	0.67	[2]

Mechanism of Action

Studies on Triacetyl**cervinomycin A1** (ACVM), a derivative of **Cervinomycin A1**, have elucidated its mode of action against Gram-positive bacteria such as *Staphylococcus aureus*. [7] The primary target is the bacterial cytoplasmic membrane.

The proposed mechanism involves the following key steps:

- **Membrane Interaction:** ACVM directly interacts with phospholipids, which are integral components of the cytoplasmic membrane.[\[1\]](#)[\[7\]](#)
- **Disruption of Transport:** This interaction disrupts the architecture and function of the membrane, leading to interference with the membrane transport system.[\[7\]](#)
- **Inhibition of Macromolecular Synthesis:** Consequently, the uptake of essential precursors is inhibited, halting the synthesis of the cell wall (peptidoglycan), RNA, DNA, and proteins.[\[7\]](#)
- **Cellular Leakage:** The compromised membrane integrity results in the leakage of critical intracellular components, including UV₂₆₀-absorbing materials (nucleotides), amino acids, and potassium ions.[\[7\]](#)

This multi-faceted attack on the cytoplasmic membrane underscores its potent antibacterial activity.

Figure 1: Proposed mechanism of action for **Cervinomycin A1** derivative in bacteria.

Experimental Protocols

The following protocols are based on the methods described for the production, isolation, and purification of **Cervinomycin A1** from *Streptomyces cervinus* sp. nov. strain AM-5344.[\[2\]](#)

Fermentation

3.1.1 Seed Culture Preparation

- Prepare a seed medium consisting of 1.0% glucose, 2.0% starch, 0.5% yeast extract, 0.5% peptone, and 0.4% CaCO₃.
- Inoculate 100 mL of the seed medium in a 500-mL Sakaguchi flask with a stock culture of *S. cervinus*.
- Incubate the flask at 27°C for 48 hours on a rotary shaker.

3.1.2 Production Fermentation

- Prepare the production medium consisting of 2.0% glycerol, 2.0% soybean meal, and 0.3% NaCl. Adjust the pH to 7.0 before sterilization.

- Transfer the seed culture (e.g., 300 mL) to 30 liters of the production medium in a 50-liter jar fermentor.
- Conduct the fermentation at 27°C for approximately 89 hours.
- Maintain aeration at 10 liters/minute and agitation at 250 rpm. Monitor antibiotic production, which typically reaches its maximum around 89 hours.

Extraction and Isolation

- Harvest the 89-hour culture broth and clarify it using a Sharples centrifuge to separate the supernatant from the mycelial cake.
- Extract the antibiotic from the supernatant (approx. 25 liters) with ethyl acetate (10 liters).
- Separate the ethyl acetate layer and concentrate it to dryness in vacuo.
- Treat the resulting oily residue with n-hexane (300 mL) to precipitate the crude antibiotic, yielding a brown powder.

Purification

- Dissolve the crude brown powder in a minimal amount of chloroform.
- Apply the dissolved sample to a silica gel column (Merck, Kieselgel 60).
- Elute the column with a solvent mixture of chloroform and methanol (50:1, v/v).
- Collect the active fractions and concentrate them in vacuo to yield a reddish-brown powder.
- Perform a final purification step using preparative thin-layer chromatography (TLC) on silica gel plates (Merck, GF₂₅₄).
- Develop the plates with a solvent system of chloroform and methanol (40:1, v/v).
- Isolate the band corresponding to **Cervinomycin A1** ($R_f \approx 0.39$) to obtain the pure yellow powder.

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References

- 1. kitasato-u.ac.jp [kitasato-u.ac.jp]
- 2. scispace.com [scispace.com]
- 3. STRUCTURE OF CERVINOMYCIN, A NOVEL XANTONE ANTIBIOTIC ACTIVE AGAINST ANAEROBE AND MYCOPLASMA [jstage.jst.go.jp]
- 4. Structure of cervinomycin, a novel xantone antibiotic active against anaerobe and mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cervinomycin A1 | CAS#:82658-23-9 | Chemsrsc [chemsrc.com]
- 6. Cervinomycin A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The mode of action of cervinomycin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
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